7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
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Biological Activity
The compound 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and experimental findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo[4,3-a]pyrazines , which are recognized for their diverse pharmacological activities. The presence of the bromophenyl and methoxybenzyl groups enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance:
- In vitro Studies : Research conducted by the National Cancer Institute demonstrated that derivatives of triazolo compounds exhibit significant antitumor activity against various cancer cell lines including leukemia, lung, colon, and breast cancers. The studies utilized the sulforhodamine B assay to evaluate cytotoxicity across 60 tumor cell lines, revealing promising candidates for further development .
- Mechanism of Action : The anticancer effects are attributed to their ability to inhibit key signaling pathways involved in tumor proliferation and survival. For example, compounds similar to our target have shown inhibition of c-Met kinase, a crucial player in cancer metastasis .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
22i | A549 | 0.83 |
22i | MCF-7 | 0.15 |
22i | HeLa | 2.85 |
Antimicrobial Activity
Triazole derivatives are also noted for their antibacterial properties:
- Antibacterial Studies : Research has indicated that compounds with similar structures demonstrate effective antibacterial activity against a range of pathogens including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
One notable case study involved the synthesis and evaluation of a series of triazolo derivatives where researchers replaced substituents on the triazole ring to enhance biological activity. Compounds with specific substitutions showed increased potency against breast cancer cell lines (e.g., MDA-MB-468), suggesting that structural modifications can significantly impact efficacy .
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-26-16-4-2-3-13(11-16)12-27-19-22-21-17-18(25)23(9-10-24(17)19)15-7-5-14(20)6-8-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGKBPSMUJBRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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